molecular formula C18H25NO5Si B12528328 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol CAS No. 680223-26-1

2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol

Cat. No.: B12528328
CAS No.: 680223-26-1
M. Wt: 363.5 g/mol
InChI Key: ITRPIBPVNWSBAI-UHFFFAOYSA-N
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Description

2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is a complex organic compound that features both phenyl and silane groups. This compound is notable for its unique structure, which combines aromatic and silane functionalities, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol typically involves a multi-step process. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with 2-bromo-1,4-dihydroxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.

Mechanism of Action

The mechanism by which 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the silane group can form covalent bonds with other silane-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on the benzene ring but lacks the silane functionality.

    Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.

    Hydroquinone (1,4-dihydroxybenzene): Shares the same hydroxyl group positioning but lacks the phenyl and silane groups.

Uniqueness

2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is unique due to its combination of aromatic and silane functionalities, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both organic and inorganic characteristics.

Properties

CAS No.

680223-26-1

Molecular Formula

C18H25NO5Si

Molecular Weight

363.5 g/mol

IUPAC Name

2-[N-(3-trimethoxysilylpropyl)anilino]benzene-1,4-diol

InChI

InChI=1S/C18H25NO5Si/c1-22-25(23-2,24-3)13-7-12-19(15-8-5-4-6-9-15)17-14-16(20)10-11-18(17)21/h4-6,8-11,14,20-21H,7,12-13H2,1-3H3

InChI Key

ITRPIBPVNWSBAI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O)(OC)OC

Origin of Product

United States

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